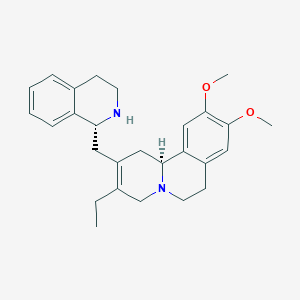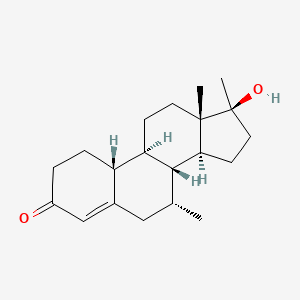
Mibolerone
Übersicht
Beschreibung
Mibolerone, also known as 7α,17α-dimethyl-19-nortestosterone, is a synthetic anabolic-androgenic steroid. It is a derivative of nandrolone and is known for its potent anabolic and androgenic properties. This compound was originally developed for veterinary use, specifically to prevent estrus in female dogs .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Mibolerone kann ausgehend von Estr-5(10)-en-3,17-dion synthetisiert werden. Die Synthese umfasst mehrere Schritte:
Schutz der 3-Keto-Gruppe: Dies kann durch die Verwendung von Ethylorthoformiat erreicht werden, um 3-Ethoxy-3,5-dien-estr-17-on zu erhalten.
Methyllithium-Reaktion: Der geschützte Zwischenstoff wird mit Methyllithium umgesetzt, gefolgt von einem milden hydrolytischen Verfahren, um Methylnorandrost zu ergeben.
Dehydrierung: Der letzte Schritt beinhaltet die Dehydrierung mit Chloranil in siedendem Tetrahydrofuran.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab, um höhere Ausbeuten und Reinheit zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Steuerung der Reaktionsbedingungen sind für eine effiziente Produktion unerlässlich .
Arten von Reaktionen:
Oxidation: this compound kann Oxidationsreaktionen, insbesondere an der Hydroxylgruppe, eingehen.
Reduktion: Reduktionsreaktionen können die Carbonylgruppe in der Steroidstruktur angreifen.
Substitution: Verschiedene Substitutionsreaktionen können an verschiedenen Positionen am Steroidkern auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid können verwendet werden.
Reduktion: Natriumborhydrid oder Lithiumaluminiumhydrid sind übliche Reduktionsmittel.
Substitution: Halogenierung kann mit Reagenzien wie Brom oder Chlor unter kontrollierten Bedingungen erreicht werden.
Hauptprodukte, die gebildet werden:
Oxidation: Bildung von Ketonen oder Carbonsäuren.
Reduktion: Bildung von Alkoholen.
Substitution: Bildung von halogenierten Derivaten.
Wissenschaftliche Forschungsanwendungen
Mibolerone hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Ligand in der Untersuchung von Androgenrezeptoren verwendet, aufgrund seiner hohen Affinität und Stabilität.
Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.
Medizin: Studien zu seinen potenziellen therapeutischen Wirkungen bei Erkrankungen, die anabol-androgene Steroide erfordern.
Industrie: Wird in der Veterinärmedizin zur Kontrolle des Östrus bei Hündinnen eingesetzt
5. Wirkmechanismus
This compound entfaltet seine Wirkungen durch Bindung an Androgenrezeptoren mit hoher Affinität. Diese Bindung aktiviert den Rezeptor, was zu Veränderungen der Genexpression führt, die anabole und androgene Wirkungen fördern. Die molekularen Ziele umfassen verschiedene Gene, die am Muskelwachstum, an der Proteinsynthese und an anderen anabolen Prozessen beteiligt sind .
Ähnliche Verbindungen:
Nandrolon: Die Stammverbindung von this compound, bekannt für ihre anabolen Eigenschaften.
Metribolon: Ein weiteres starkes anaboles Steroid mit ähnlicher Rezeptoraffinität.
Dimethyltrienolon: Eine verwandte Verbindung mit starken anabolen Wirkungen.
Einzigartigkeit von this compound: this compound ist einzigartig aufgrund seiner hohen Potenz und Selektivität für Androgenrezeptoren. Es hat eine höhere Affinität und größere Selektivität im Vergleich zu Metribolon, was es zu einer wertvollen Verbindung für Forschungs- und veterinärmedizinische Anwendungen macht .
Wirkmechanismus
Mibolerone exerts its effects by binding to androgen receptors with high affinity. This binding activates the receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include various genes involved in muscle growth, protein synthesis, and other anabolic processes .
Vergleich Mit ähnlichen Verbindungen
Nandrolone: The parent compound of mibolerone, known for its anabolic properties.
Metribolone: Another potent anabolic steroid with similar receptor affinity.
Dimethyltrienolone: A related compound with strong anabolic effects.
Uniqueness of this compound: this compound is unique due to its high potency and selectivity for androgen receptors. It has a higher affinity and greater selectivity compared to metribolone, making it a valuable compound for research and veterinary applications .
Eigenschaften
IUPAC Name |
(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,13,17-trimethyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-13-11-14(21)4-5-15(13)16-6-8-19(2)17(18(12)16)7-9-20(19,3)22/h11-12,15-18,22H,4-10H2,1-3H3/t12-,15+,16-,17+,18-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQMMNYJKCSPET-OMHQDGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=O)CCC2C3C1C4CCC(C4(CC3)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)CC[C@@H]2[C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4036489 | |
| Record name | Mibolerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3704-09-4 | |
| Record name | Mibolerone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3704-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mibolerone [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003704094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mibolerone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MIBOLERONE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mibolerone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4036489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mibolerone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.951 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MIBOLERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OGY4BOR8D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


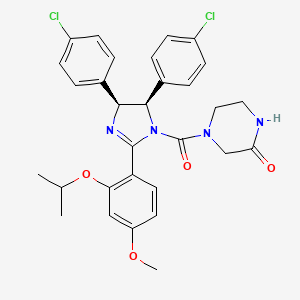
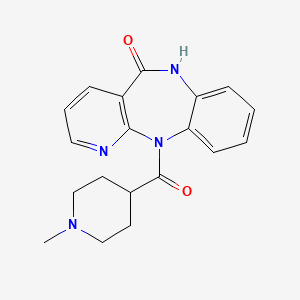

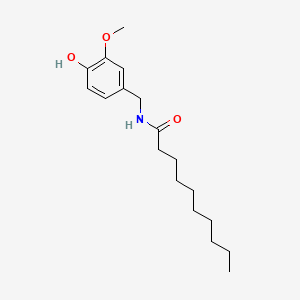
![N-[3,4-bis(trifluoromethyl)phenyl]-4-(pyridin-4-ylmethyl)phthalazin-1-amine](/img/structure/B1677045.png)
![9-cyclopentyl-6-{2-[3-(4-methylpiperazin-1-yl)propoxy]phenylamino}-9H-purine-2-carbonitrile](/img/structure/B1677046.png)



![[2-amino-3-hydroxy-2-(hydroxymethyl)propyl] (1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B1677055.png)



